mercury CAS No. 93590-28-4](/img/structure/B14342529.png)
[5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenyl](chloro)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury is an organomercury compound characterized by the presence of a mercury atom bonded to a phenyl ring substituted with tert-butyl, hydroxy, and prop-2-en-1-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury typically involves the reaction of 5-tert-butyl-2-hydroxy-3-(prop-2-en-1-yl)phenol with mercuric chloride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The purification process may involve additional steps such as chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Thiol or amine-substituted products.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as a precursor for the synthesis of more complex organomercury compounds.
Biology and Medicine
The compound has potential applications in biological and medical research due to its ability to interact with biological molecules. It is studied for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry
In the industrial sector, 5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in catalysts and other industrial processes.
Mécanisme D'action
The mechanism of action of 5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury involves the interaction of the mercury atom with biological molecules, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, inhibiting their function and leading to antimicrobial effects. The molecular targets include enzymes and other proteins involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-tert-Butyl-2-hydroxybenzaldehydemercury
- 3,5-Di-tert-butyl-2-hydroxybenzaldehydemercury)
Uniqueness
5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
93590-28-4 |
|---|---|
Formule moléculaire |
C13H17ClHgO |
Poids moléculaire |
425.32 g/mol |
Nom IUPAC |
(5-tert-butyl-2-hydroxy-3-prop-2-enylphenyl)-chloromercury |
InChI |
InChI=1S/C13H17O.ClH.Hg/c1-5-6-10-9-11(13(2,3)4)7-8-12(10)14;;/h5,7,9,14H,1,6H2,2-4H3;1H;/q;;+1/p-1 |
Clé InChI |
VWPSALPGGHYEBE-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)[Hg]Cl)O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


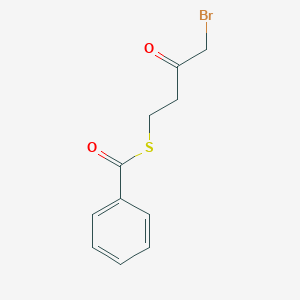
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)

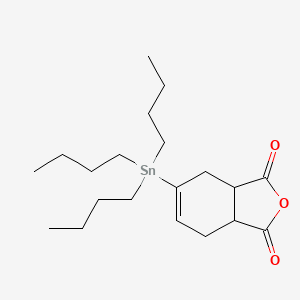
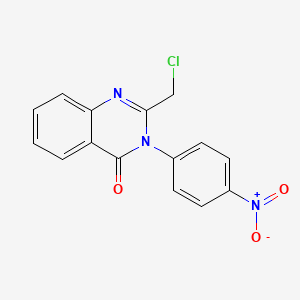
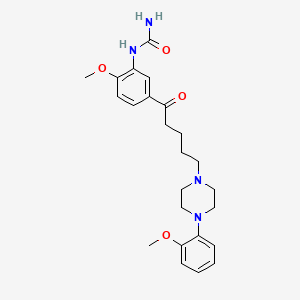
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
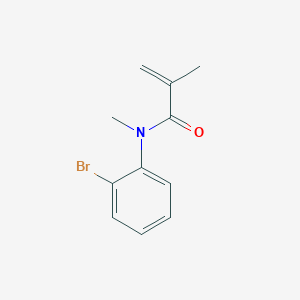
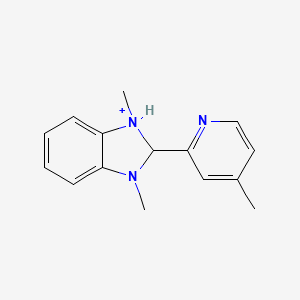
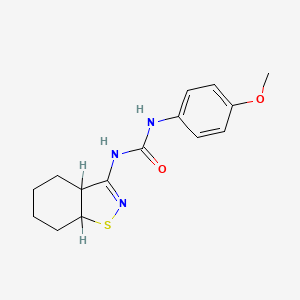
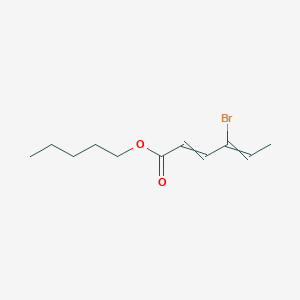

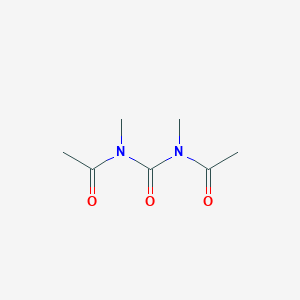
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
